molecular formula C21H21NO B156243 Cyproheptadine N-Oxide CAS No. 100295-63-4

Cyproheptadine N-Oxide

Cat. No. B156243
M. Wt: 303.4 g/mol
InChI Key: AIAORTASLOWFGX-UHFFFAOYSA-N
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Description

Cyproheptadine N-Oxide is a derivative of Cyproheptadine, a potent competitive antagonist of both serotonin and histamine receptors . It is primarily used to treat allergic symptoms, though it is also notable for its use in appetite stimulation and its off-label use in the treatment of serotonin syndrome .


Synthesis Analysis

The synthesis of Cyproheptadine and its related compounds has been discussed in various studies . The compound is a white to slightly yellow, crystalline powder that is odorless and has a slightly bitter taste . It is relatively stable in light, at room temperature, and is nonhygroscopic .


Molecular Structure Analysis

The molecular formula of Cyproheptadine N-Oxide is C21H21NO . Its molecular weight is 303.4 g/mol . The compound’s structure includes an exocyclic double bond . The InChIKey of Cyproheptadine N-Oxide is AIAORTASLOWFGX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Cyproheptadine N-Oxide has a molecular weight of 303.4 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1 . Its Rotatable Bond Count is 0 . The Exact Mass and Monoisotopic Mass of Cyproheptadine N-Oxide is 303.162314293 g/mol .

Scientific Research Applications

Pharmacological Characterization

  • A study identified the N-oxide of cyproheptadine as a genuine degradate in certain cyproheptadine HCl tablets. This finding was established using techniques like LC-MS, direct infusion MS, NMR, and organic synthesis (Li, Ahuja, & Watkins, 2003).

Metabolism and Excretion

  • Research on the physiological disposition and urinary metabolites of cyproheptadine in various animals (dogs, rats, and cats) revealed that the N-oxide, among other metabolites, is a major component in dog urine (Hucker, Balletto, Stauffer, Zacchei, & Arison, 1974).

Human Metabolic Processing

Chemical Analysis and Detection

Therapeutic Research

Sensor Development

  • Nitrogen, phosphorus co-doped porous carbon nanofiber was developed as an electro-chemiluminescent sensor for the determination of cyproheptadine, indicating the relevance of cyproheptadine (and its derivatives like N-Oxide) in the development of chemical sensors (Cheng, Zhou, & Liu, 2020).

Future Directions

Although Cyproheptadine has been recognized as a clinical entity for decades, rigorous trials demonstrating the therapeutic efficacy of Cyproheptadine are lacking, warranting large-scale prospective human trials of antiserotonergic agents using a coordinated multicenter approach . Neurotransmitters, including Cyproheptadine, have emerged as an essential microenvironmental component in regulating tissue homeostasis and influencing diverse malignant phenotypes of human cancers .

properties

IUPAC Name

1-methyl-1-oxido-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO/c1-22(23)14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11H,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAORTASLOWFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyproheptadine N-Oxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyproheptadine N-Oxide
Reactant of Route 2
Cyproheptadine N-Oxide

Citations

For This Compound
13
Citations
ME Christy, PS Anderson, BH Arison… - The Journal of …, 1977 - ACS Publications
Subsequent to the initial submission of this manuscript, an article describing quite similar results appeared [AI Meyers, DR Williams, and M. Druel-inger, J. Am. Chem. Soc., 98, 3032 (…
Number of citations: 2 pubs.acs.org
CC Porter, BH Arison, VF Gruber, DC Titus… - Drug Metabolism and …, 1975 - Citeseer
Gas-liquid chromatographic and mass. nuclear magnetic resonance. and infrared spectrometric techniques were utilized to identify some of the metabolites of cyproheptadine in the …
Number of citations: 97 citeseerx.ist.psu.edu
M Li, ES Ahuja, DM Watkins - Journal of pharmaceutical and biomedical …, 2003 - Elsevier
… This phenomenon is similar to what was observed with the two diastereomers (α- and β-isomers) of cyproheptadine N-oxide: the methyl group on the nitrogen had chemical shifts of …
Number of citations: 15 www.sciencedirect.com
D ZHANG, EB HANSEN JR, J DECK, TM HEINZE… - Xenobiotica, 1997 - Taylor & Francis
… These data are consistent with N -oxidation, therefore metabolite 2 has been tentatively identiŪed as cyproheptadine N -oxide. The eims spectrum of peak 3 (Ūgure 1A) shows a …
Number of citations: 32 www.tandfonline.com
HB Hucker, AJ Balletto, SC Stauffer, AG Zacchei… - Drug Metabolism and …, 1974 - ASPET
… in cat urine were cis- and trans-10,11-dihydroxycyproheptadine along with minor amounts of cis- and trans-10,11-dihydroxydesmethyl-cyproheptadine, cyproheptadine-N-oxide, …
Number of citations: 40 dmd.aspetjournals.org
KA Kennedy, KA Halmi, LJ Fischer - Life sciences, 1977 - Elsevier
The urinary excretion of cyproheptadine glucuronide was studied during the first and third weeks of drug treatment in women undergoing chronic therapy for anorexia nervosa. An …
Number of citations: 11 www.sciencedirect.com
SH Yuliani, DCA Putri, A Widayati… - Research Journal of …, 2020 - indianjournals.com
Drug compounding is still carried out throughout the world, especially in developing countries like Indonesia. Drug compounding from the solid dosage formed by splitting or crushing …
Number of citations: 9 www.indianjournals.com
A Takeda, H Tanaka, T Shinohara, I Ohtake - Journal of Chromatography B …, 2001 - Elsevier
A sample preparation method for mass chromatographic detection of doping drugs from horse plasma is described. Bond Elut Certify (1 g/6 ml) is used for the extraction of 4 ml of horse …
Number of citations: 40 www.sciencedirect.com
JE Rose - 1983 - escholarship.org
… Cyproheptadine N-oxide was found to be a major urinary metabolite in dogs, a minor … For instance, cyproheptadine N-oxide is a major metabolite in dogs, minor in cats and nonexistent …
Number of citations: 2 escholarship.org
SAF Chow - 1983 - search.proquest.com
Cyproheptadine, an inhibitor of insulin synthesis and secretion, was utilized as a tool to help investigate the vulnerability of the endocrine pancreas of fetal and young rats to exogenous …
Number of citations: 2 search.proquest.com

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